Methyl tridecanoate

Catalog No.
S599513
CAS No.
1731-88-0
M.F
C14H28O2
M. Wt
228.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tridecanoate

CAS Number

1731-88-0

Product Name

Methyl tridecanoate

IUPAC Name

methyl tridecanoate

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3

InChI Key

JNDDPBOKWCBQSM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(=O)OC

Synonyms

Tridecanoic Acid Methyl Ester; Methyl n-Tridecanoate; NSC 163375

Canonical SMILES

CCCCCCCCCCCCC(=O)OC
  • Biofuel Production

    Methyl tridecanoate falls under the category of biodiesel, which are fatty acid esters produced from renewable sources. Research into alternative fuels explores the potential of various feedstocks and conversion methods for biodiesel production. Methyl tridecanoate, though likely not the most efficient option, could be included in studies on this topic [].

  • Organic Chemistry Research

    As a relatively simple fatty acid derivative, methyl tridecanoate may be used in various organic chemistry research applications. For example, it could serve as a substrate for studying enzymatic reactions or as a reference compound in chromatography techniques [].

  • Material Science Research

    Methyl tridecanoate's properties as a long-chain fatty acid derivative might be of interest in material science research. For instance, it could be investigated for its potential use in lubricants or as a component in self-assembling materials.

Methyl tridecanoate is an organic compound classified as a methyl ester of tridecanoic acid, with the molecular formula C14H28O2C_{14}H_{28}O_{2} and a molecular weight of approximately 228.37 g/mol. It is also known by various synonyms, including tridecanoic acid methyl ester and methyl n-tridecanoate . This compound appears as a clear, colorless to yellow fluid with a characteristic odor, and it has a melting point range of 6-7 °C and a flash point of 113 °C .

Limited information exists on the specific mechanism of action of methyl tridecanoate in biological systems. However, due to its fatty acid nature, it is likely to be involved in energy storage and cellular membrane formation []. Further research is needed to elucidate its specific roles.

There is no extensive data available on the safety of methyl tridecanoate. However, as a fatty acid derivative, it is likely to be non-toxic and non-irritating []. More research is needed to definitively assess its safety profile.

Typical for esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl tridecanoate can hydrolyze to form tridecanoic acid and methanol.
  • Transesterification: It can react with alcohols to form different esters, which is significant in biodiesel production.
  • Esterification: Methyl tridecanoate can be synthesized from tridecanoic acid and methanol through an esterification reaction facilitated by an acid catalyst.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in various chemical processes.

Methyl tridecanoate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of tridecanoic acid with methanol in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions. This method is straightforward and yields high purity.
  • Transesterification: This method involves reacting triglycerides (fats/oils) with methanol in the presence of a catalyst (usually a strong base). This process is particularly relevant in biodiesel production.
  • Direct Methylation: Methyl tridecanoate can also be produced by direct methylation of fatty acids using methyl iodide or dimethyl sulfate under basic conditions.

Each of these methods has its advantages depending on the desired purity, yield, and economic considerations.

Methyl tridecanoate has various applications across different fields:

  • Flavoring Agents: Due to its fatty acid profile, it is used in food flavoring and fragrance formulations.
  • Cosmetics: It serves as an emollient in cosmetic products due to its moisturizing properties.
  • Industrial Uses: Methyl tridecanoate is utilized in the production of surfactants and lubricants.
  • Biopesticides: Its insect repellent properties make it a candidate for use in biopesticides.

Methyl tridecanoate belongs to a class of compounds known as fatty acid methyl esters. Here are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
Methyl laurateC12H24O2C_{12}H_{24}O_{2}Derived from lauric acid; more soluble in water.
Methyl myristateC14H28O2C_{14}H_{28}O_{2}Derived from myristic acid; used in cosmetics.
Methyl palmitateC16H32O2C_{16}H_{32}O_{2}Derived from palmitic acid; widely used in food industry.
Methyl stearateC18H36O2C_{18}H_{36}O_{2}Derived from stearic acid; solid at room temperature.

Methyl tridecanoate is unique due to its specific chain length (thirteen carbon atoms), which influences its physical properties such as melting point and solubility compared to other fatty acid esters. Its balance between hydrophobicity and hydrophilicity makes it particularly useful in various applications ranging from food to cosmetics.

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Exact Mass

228.208930132 g/mol

Monoisotopic Mass

228.208930132 g/mol

Heavy Atom Count

16

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Melting Point

6.5 °C

UNII

O2H463RING

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00129 [mmHg]

Pictograms

Corrosive

Other CAS

67762-40-7
1731-88-0

Wikipedia

Methyl tridecanoate

Use Classification

Cosmetics -> Skin conditioning; Emollient

General Manufacturing Information

Tridecanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48 pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. S. Alcorn et al. “Taxonomy and Pathogenicity of Erwinia cacticida sp. nov.” International Journal of Systematic Bacteriology, vol. 41 pp. 197-212, 19914. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at the Evidence” Lipids, vol. 45 pp. 893-905, 2010

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